molecular formula C17H17N3O6 B11545373 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11545373
M. Wt: 359.3 g/mol
InChI Key: RGZJAYWHYAJAIC-GIJQJNRQSA-N
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Description

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:

  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-aminophenoxy)acetohydrazide

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O6/c1-11-3-6-16(14(7-11)20(23)24)26-10-17(22)19-18-9-12-8-13(25-2)4-5-15(12)21/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+

InChI Key

RGZJAYWHYAJAIC-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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